5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Propriétés
IUPAC Name |
5-methyl-N-(2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13-8-6-7-11-16(13)22-19(26)15-12-24(2)18-17(15)23-21(28)25(20(18)27)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMNMKZAYMKQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
The compound interacts with its target, PARP-1, by binding to the active site of the enzyme. The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold in the compound is important for interactions with the amino acids present in the NI site of the enzyme. The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity. Also, the presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme.
Biochemical Pathways
The compound affects the DNA repair pathway. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate the DNA repair process and cell survival.
Pharmacokinetics
The compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property can impact the compound’s bioavailability, as it can influence the rate and extent to which the compound is absorbed and distributed within the body.
Comparaison Avec Des Composés Similaires
Key Differences :
- The phenyl group at position 3 in the target compound is replaced with benzyl or fluorophenyl groups in analogs, altering steric and electronic properties .
- The N-substituent (o-tolyl in the target) varies widely, including halogenated aryl groups (e.g., 2-chlorophenyl, 4-bromo-2-fluorophenyl), which influence solubility and binding affinity .
Physical and Chemical Properties
The target compound’s o-tolyl group provides moderate lipophilicity compared to halogenated analogs, which may improve membrane permeability but reduce aqueous solubility .
Crystallographic and Structural Data
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?
- Methodology :
- Multi-step synthesis : Analogous pyrrolo[3,2-d]pyrimidine derivatives are synthesized via cyclization (e.g., Buchwald-Hartwig amination) and functionalization steps (e.g., carboxamide coupling) .
- Optimization parameters :
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency .
- Catalysts : Palladium-based catalysts enhance cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
- Yield improvement : Use excess reagents (1.2–1.5 eq.) for sterically hindered intermediates and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?
- Core techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl vs. o-tolyl substituents) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 431.1482) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- Advanced methods :
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguity (e.g., dihedral angles between fused rings) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C for similar analogs) .
Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?
- In vitro assays :
- Cancer cell lines : Test cytotoxicity (IC₅₀) against MCF-7 (breast) or A549 (lung) using MTT assays .
- Enzyme inhibition : Screen for kinase (e.g., EGFR) or protease (e.g., COX-2) activity via fluorescence-based assays .
- Pharmacokinetics :
- Solubility : Use HPLC to measure logP (predicted ~3.2 for lipophilic analogs) .
- Metabolic stability : Incubate with liver microsomes to estimate half-life .
Advanced Research Questions
Q. How do structural modifications (e.g., phenyl ring substitutions) influence bioactivity, based on SAR studies of analogs?
- Key SAR findings :
- Design strategy : Introduce electron-withdrawing groups (e.g., –F, –NO₂) to enhance target binding affinity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Common discrepancies :
- In vitro potency vs. in vivo inefficacy : Often due to poor solubility or rapid clearance.
- Solutions :
- Formulation : Use PEGylated nanoparticles to improve bioavailability .
- Prodrug design : Incorporate ester moieties for sustained release (e.g., ethyl → carboxylic acid conversion in vivo) .
Q. What computational modeling approaches predict target interactions, and how do they compare with crystallographic data?
- Methods :
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR TK domain) .
- MD simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) .
- Crystallographic validation :
- X-ray structures of analogs (e.g., PDB: YR0) reveal key hydrogen bonds (e.g., pyrimidine N–H⋯O=C interactions) .
- Discrepancies arise in flexible binding sites; refine models using cryo-EM data .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
